molecular formula C16H20ClNO2 B1285207 (4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride CAS No. 436099-93-3

(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride

Cat. No.: B1285207
CAS No.: 436099-93-3
M. Wt: 293.79 g/mol
InChI Key: XRBRGFHURDKLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride is an organic compound that features two methoxybenzyl groups attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride and 2-methoxybenzyl chloride with an amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of ultrasound or microwave irradiation can also enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The amine group can form ionic bonds with acidic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzyl chloride
  • 2-Methoxybenzyl chloride
  • 4-Methoxybenzoyl chloride
  • 3-Methoxybenzyl chloride

Uniqueness

(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride is unique due to the presence of two methoxybenzyl groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2.ClH/c1-18-15-9-7-13(8-10-15)11-17-12-14-5-3-4-6-16(14)19-2;/h3-10,17H,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBRGFHURDKLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC=C2OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436099-93-3
Record name Benzenemethanamine, 4-methoxy-N-[(2-methoxyphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436099-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.